4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Description
4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a fused pyrrole-pyridine core with methyl substituents at positions 4 and 5. This scaffold, classified as a 7-azaoxyindole derivative, is of significant interest due to its structural similarity to indole-based bioactive molecules. The pyrrolo[2,3-b]pyridin-2-one skeleton is known to exhibit diverse biological activities, including kinase inhibition and anticancer properties, as highlighted in foundational studies .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-4-10-9-7(6(5)2)3-8(12)11-9/h4H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
YIQIEBDBFAKGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with 2,3-butanedione followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial and Antitubercular Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, research indicates that derivatives of 4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms of action include inhibition of key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that it binds effectively to targets associated with cancer progression, indicating its potential as a lead compound for the development of new anticancer drugs .
Enzyme Inhibition Studies
The ability of 4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one to inhibit specific enzymes makes it a valuable tool in biological research. Its dual inhibition of DHFR and enoyl ACP reductase positions it as a candidate for further exploration in drug development aimed at treating infections and cancer .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and various biological targets. These studies reveal favorable binding affinities and suggest that structural modifications could enhance its efficacy and selectivity against specific targets .
Building Block for Heterocycles
In synthetic organic chemistry, 4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways leading to novel materials with potential applications in pharmaceuticals and materials science .
Case Study 1: Antibacterial Efficacy
A study published in PubMed evaluated the antibacterial properties of synthesized derivatives of 4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one against common pathogens. The results showed that several derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on anticancer activity, researchers treated various cancer cell lines with this compound and observed marked increases in apoptotic markers. The study concluded that further exploration into its mechanism could lead to the development of effective anticancer therapies .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of pyrrolo[2,3-b]pyridin-2-one derivatives is heavily influenced by substituent type and position. Below is a comparative analysis:
Table 1: Substituent Effects and Key Properties
Biological Activity
4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound has a molecular formula of C₈H₈N₂O and features a pyrrolo[2,3-b]pyridine core structure. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group transformations. For instance, one common synthetic route involves the reaction of substituted pyridines with various electrophiles under controlled conditions to yield the desired product .
Antitumor Activity
Recent studies have demonstrated that 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one exhibits significant antitumor activity . It has shown effectiveness against various cancer cell lines. For example, it was reported to inhibit the growth of P388 murine leukemia cells in vitro, suggesting its potential as an anticancer agent .
Antiviral Properties
In addition to its antitumor effects, this compound has also displayed antiviral activity against Herpes simplex virus type I and Poliovirus type I. The mechanism appears to involve interference with viral replication processes .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests a potential application in treating inflammatory diseases .
The biological activity of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is believed to be mediated through its interaction with specific molecular targets involved in cell proliferation and inflammation. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Case Study 1: Antitumor Efficacy
A study conducted by researchers involved treating various cancer cell lines with different concentrations of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one. The results indicated a dose-dependent reduction in cell viability across multiple lines, including colon and breast cancer cells. The IC₅₀ values were reported to be significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of this compound against Herpes simplex virus type I. The results showed a marked decrease in viral titers when treated with 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one compared to untreated controls .
Comparative Analysis
The biological activities of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared to similar compounds within its class:
| Compound Name | Antitumor Activity | Antiviral Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | High | Moderate | Moderate |
| Meridianins (related compounds) | Moderate | Low | High |
| Variolins (related compounds) | Low | High | Low |
Q & A
Q. What synthetic strategies are recommended for preparing 4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one and its derivatives?
The synthesis typically involves cyclocondensation reactions or functionalization of pre-built pyrrolo-pyridinone scaffolds. Key steps include:
- Halogenation : Bromination at the C5 position (e.g., using 5-bromo derivatives as intermediates) to enable cross-coupling reactions .
- Protecting group strategies : Use of tert-butyl or SEM (2-(trimethylsilyl)ethoxy)methyl groups to stabilize reactive sites during synthesis .
- Heterocycle substitution : Introducing heterocyclic moieties (e.g., imidazole or oxazole) to modulate electronic properties .
Table 1 : Common Synthetic Modifications and Reagents
| Modification Type | Example Reagents/Intermediates | Purpose |
|---|---|---|
| Bromination | 5-Bromo derivatives (CAS 1190321-61-9) | Cross-coupling precursor |
| Boronic acid | 1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid (CAS 1000340-64-6) | Suzuki-Miyaura coupling |
| Methylation | 4,4-Dimethyl dihydro intermediates | Steric and electronic tuning |
Q. How can researchers assess the purity and stability of this compound during synthesis?
- Chromatography : Use HPLC with ammonium acetate buffer (pH 6.5) for polar derivatives .
- Spectroscopic methods : H/C NMR to confirm regioselectivity of substitutions (e.g., distinguishing C4 vs. C5 methyl groups) .
- Stability testing : Monitor degradation under acidic/basic conditions or UV exposure, as pyrrolo-pyridinones may undergo ring-opening .
Q. What structural modifications enhance the compound's anticancer activity?
- C6 azo-substitution : Introducing phenylazo groups at C6 improves cytotoxicity by 3-fold in thiazolo-pyridinone analogs .
- Halogenation : Bromo or fluoro substituents at C4/C5 increase lipophilicity and membrane permeability .
- Heterocyclic fusion : Tricyclic systems (e.g., imidazo-pyrrolo-pyridinones) enhance target binding via π-π stacking .
Advanced Research Questions
Q. How can computational methods optimize this scaffold for kinase inhibition (e.g., JAK/CRF-1)?
- QSAR modeling : Correlate substituent lipophilicity (e.g., logP) with JAK1/2 inhibitory activity .
- Molecular docking : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) using crystal structures of JAK2 (PDB: 4D1S) .
- Pharmacophore mapping : Prioritize substituents that satisfy steric (e.g., methyl groups) and electronic (e.g., nitro/cyano) requirements .
Table 2 : Computational Optimization Workflow
| Step | Method | Application Example |
|---|---|---|
| 1 | QSAR | Predict IC for JAK inhibition |
| 2 | Docking | Validate binding poses in CRF-1 receptor |
| 3 | MD Simulations | Assess stability of ligand-receptor complexes |
Q. How to resolve contradictions in biological activity data across analogs?
- SAR analysis : Compare substituent effects systematically. For example, methyl groups at C4/C5 may enhance JAK selectivity but reduce solubility .
- Metabolic profiling : Evaluate if discrepancies arise from differential metabolism (e.g., cytochrome P450 oxidation of methyl groups) .
- Crystallography : Resolve binding mode ambiguities by co-crystallizing analogs with targets .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Use Sprague-Dawley rats for bioavailability studies, focusing on CNS penetration for neurotargets (e.g., CRF-1 antagonists) .
- PD/PK correlation : Monitor plasma half-life and brain-to-plasma ratio for methylated derivatives .
- Toxicity endpoints : Assess hepatotoxicity via ALT/AST levels, as pyrrolo-pyridinones may inhibit hepatic enzymes .
Q. How to improve target selectivity over related kinases or receptors?
- Selective fluorination : Introduce 4-fluoro or 2,4-difluoroaryl groups to exploit hydrophobic pockets in JAK2 over JAK3 .
- Steric hindrance : Use bulky tert-butyl groups to block off-target binding .
- Proteomic profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify selectivity cliffs .
Q. What analytical challenges arise in characterizing novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
